Epischisandrone

Description

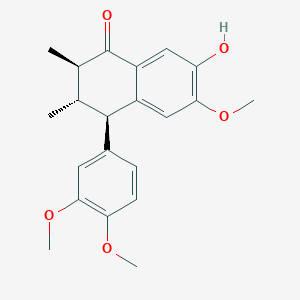

Structure

3D Structure

Properties

Molecular Formula |

C21H24O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(2R,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12-,20-/m1/s1 |

InChI Key |

DRKPZVVNEGETTG-FKANQGBASA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Epischisandrone: A Technical Guide to its Discovery, Isolation, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epischisandrone, a dibenzocyclooctadiene lignan isolated from Schisandra species, has emerged as a compound of interest in oncological research due to its cytotoxic activity against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. It details the methodologies for extraction from its natural source, purification through chromatographic techniques, and characterization using spectroscopy. Furthermore, this document summarizes the current understanding of its cytotoxic effects and explores the potential signaling pathways involved in its mechanism of action, drawing parallels with closely related lignans from the same genus. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

The genus Schisandra, encompassing a variety of woody vines, has a long history in traditional medicine, particularly in Asia.[1] The berries of these plants are known for their rich composition of bioactive molecules, most notably lignans, which are believed to contribute to their therapeutic effects.[2][3] Among the diverse lignans isolated from Schisandra species, this compound has been identified as a constituent of Schisandra pubescens and Schisandra henryi.[2]

Initial studies have demonstrated that this compound possesses cytotoxic properties against several human cancer cell lines, suggesting its potential as a lead compound in the development of novel anticancer therapies. This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers.

Discovery and Sourcing

This compound was first identified as a naturally occurring lignan within the chemical constituents of Schisandra species. Specifically, it has been isolated from the stems of Schisandra pubescens and Schisandra henryi.[2] These plants represent the primary natural sources for obtaining this compound for research purposes.

Isolation and Purification

The isolation of this compound from its plant source is a multi-step process involving extraction followed by chromatographic purification. The general workflow is outlined below.

Extraction of Crude Material

A common initial step is the solvent extraction of dried and powdered plant material (e.g., stems of Schisandra pubescens).

Experimental Protocol: Solvent Extraction

-

Maceration: The dried and powdered stems of S. pubescens are macerated with a suitable organic solvent, such as diethyl ether or a mixture of chloroform and methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The solvent extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various phytochemicals, is then subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Silica Gel Column Chromatography and Preparative TLC

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent system of increasing polarity, typically a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest, as indicated by its characteristic Rf value, are pooled.

-

Preparative Thin-Layer Chromatography (pTLC): The pooled fractions from column chromatography are further purified using preparative TLC. The sample is applied as a band onto a pTLC plate, which is then developed in an appropriate solvent system. The band corresponding to this compound is visualized under UV light, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like methanol or ethyl acetate. The solvent is then evaporated to yield the purified this compound.

Workflow for Isolation and Purification of this compound

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of the isolated this compound is confirmed through a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions and conjugation within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to determine the precise connectivity of atoms and the stereochemistry of the molecule.

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% growth inhibition (GI₅₀) values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |

| A549 | Lung Carcinoma | > 40 | [2] |

| PC-3 | Prostate Cancer | > 40 | [2] |

| KB | Nasopharyngeal Carcinoma | > 40 | [2] |

| KBvin | Multidrug-Resistant Nasopharyngeal Carcinoma | 11.83 - 35.65 (Range for related compounds) | [2] |

Note: The GI₅₀ values for this compound against A549, PC-3, and KB cell lines were reported as greater than 40 µM, indicating lower potency against these specific lines compared to other isolated compounds in the same study. The value for KBvin is a range reported for other moderately cytotoxic compounds from the same extract.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀ value is determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, insights can be drawn from studies on structurally related lignans from Schisandra species. These compounds are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Potential Apoptotic Signaling Pathways for Schisandra Lignans

Caption: Proposed apoptotic signaling pathways potentially modulated by this compound.

Key signaling pathways implicated in the action of other Schisandra lignans include:

-

Intrinsic (Mitochondrial) Apoptosis Pathway: This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

-

Extrinsic (Death Receptor) Apoptosis Pathway: This pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases.

-

Wnt/β-catenin and PI3K/Akt Pathways: These are crucial cell survival pathways that are often dysregulated in cancer. Some Schisandra lignans have been shown to inhibit these pathways, thereby promoting apoptosis.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is involved in inflammation, immunity, and cell survival. Its inhibition by certain lignans can sensitize cancer cells to apoptosis.

Further research is required to determine which of these, or other, signaling pathways are directly affected by this compound.

Conclusion and Future Directions

This compound is a dibenzocyclooctadiene lignan from Schisandra species with documented cytotoxic activity. This guide has provided a framework for its discovery, isolation, and biological characterization. While initial data suggests its potential as an anticancer agent, further research is warranted.

Future studies should focus on:

-

Optimization of Isolation Protocols: Developing more efficient and scalable methods for the purification of this compound.

-

Comprehensive Spectroscopic Characterization: Publishing a complete and publicly accessible dataset of the spectroscopic data for this compound.

-

Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its cytotoxic effects.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer.

A deeper understanding of the chemistry and biology of this compound will be crucial in determining its potential for translation into a clinically effective therapeutic agent.

References

- 1. Evaluation of Cytotoxic Activity of Schisandra chinensis Lignans [research.unipd.it]

- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

The Anti-Cancer Potential of Schisandrin B: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: Schisandrin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with demonstrated anti-tumor activities across a variety of cancer types. This technical guide synthesizes the current understanding of the molecular mechanisms through which Schisandrin B exerts its effects on cancer cells, providing an in-depth resource for researchers and drug development professionals. The focus is on the core signaling pathways modulated by Schisandrin B, the experimental evidence supporting these findings, and the methodologies employed in this research.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Schisandrin B's primary anti-cancer effects are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. These effects are the culmination of its influence on multiple intracellular signaling pathways.

Schisandrin B has been shown to inhibit the proliferation and viability of various cancer cell lines in a dose- and time-dependent manner.[1] It effectively triggers apoptosis, a key mechanism for eliminating cancerous cells.[1][2] Furthermore, treatment with Schisandrin B leads to cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells.[1]

Key Signaling Pathways Modulated by Schisandrin B

The pro-apoptotic and anti-proliferative effects of Schisandrin B are orchestrated through its modulation of several critical signaling pathways implicated in cancer progression.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that is often constitutively activated in many cancers, promoting cell survival, proliferation, and invasion.[3][4] Schisandrin B has been identified as a potent inhibitor of STAT3 activation.[4] It suppresses both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705 and Ser727.[4] This inhibition of STAT3 phosphorylation leads to the downregulation of STAT3 target genes that are critical for tumor growth and survival, such as c-myc and survivin.[4] The suppression of the STAT3 pathway by natural compounds has been shown to enhance the efficacy of chemotherapy in cancer treatment.[3]

The PI3K/Akt and Wnt/β-catenin Signaling Pathways

The PI3K/Akt and Wnt/β-catenin pathways are fundamental signaling cascades that regulate cell growth, proliferation, and survival.[5] Aberrant activation of these pathways is a common feature of many cancers. Schisandrin B has been shown to suppress osteosarcoma cell proliferation, migration, and invasion by inhibiting both the Wnt/β-catenin and PI3K/Akt signaling pathways.[2] Similarly, in triple-negative breast cancer cells, Schisandrin A, a related compound, was found to significantly suppress the over-activation of the Wnt signaling pathway.[6]

Induction of Endoplasmic Reticulum (ER) Stress and the CHOP Signaling Pathway

Schisandrin B can trigger apoptosis through the activation of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[2][7] In colon cancer cells, Schisandrin B interacts with and upregulates the C/EBP homologous protein (CHOP), a key mediator of ER stress-induced apoptosis.[2][7] The upregulation of CHOP is a critical step in the apoptotic cascade initiated by Schisandrin B, and knockdown of CHOP has been shown to alleviate the anti-cancer effects of the compound.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of Schisandrin B on cancer cell lines as reported in the literature.

Table 1: Effects of Schisandrin B on Cancer Cell Viability

| Cell Line | Cancer Type | Concentration (µM) | Duration (h) | Effect |

| HCCC-9810 | Cholangiocarcinoma | 0-160 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability[1] |

| RBE | Cholangiocarcinoma | 0-160 | 24, 48, 72 | Dose- and time-dependent decrease in cell viability[1] |

| Human Colon Cancer Cells | Colon Cancer | Not specified | Not specified | Reduced cell proliferation[2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25, 50, 100 (SchA) | 36 | Marked inhibition of growth[6] |

| BT-549 | Triple-Negative Breast Cancer | 25, 50, 100 (SchA) | 36 | Marked inhibition of growth[6] |

Table 2: Effects of Schisandrin B on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Effect | Molecular Changes |

| HCCC-9810 | Cholangiocarcinoma | Induction of apoptosis, G0/G1 phase arrest | Upregulation of Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP; Downregulation of cyclin D1, Bcl-2, CDK-4[1] |

| RBE | Cholangiocarcinoma | Induction of apoptosis, G0/G1 phase arrest | Upregulation of Bax, cleaved caspase-3, cleaved caspase-9, cleaved PARP; Downregulation of cyclin D1, Bcl-2, CDK-4[1] |

| Human Colon Cancer Cells | Colon Cancer | Triggered apoptosis | Upregulation of CHOP[2][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Induction of apoptosis, cell cycle arrest (SchA) | Not specified[6] |

| BT-549 | Triple-Negative Breast Cancer | Induction of apoptosis, cell cycle arrest (SchA) | Not specified[6] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Schisandrin B.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HCCC-9810, RBE) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Schisandrin B (e.g., 0-160 µM) for different time points (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)

-

Cell Treatment: Cells are treated with Schisandrin B at the desired concentrations and for the specified duration.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

-

Protein Extraction: Following treatment with Schisandrin B, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, STAT3, p-STAT3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Schisandrin B demonstrates significant anti-cancer activity through a multi-pronged mechanism of action that involves the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways such as STAT3, PI3K/Akt, Wnt/β-catenin, and the ER stress response underscores its potential as a therapeutic agent. Further preclinical and clinical investigations are warranted to fully explore the therapeutic utility of Schisandrin B in oncology. This guide provides a foundational understanding for researchers to build upon in the ongoing effort to develop novel and effective cancer treatments.

References

- 1. Schisandrin B inhibits cell proliferation and induces apoptosis in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

The Biological Activities of Schisandra Lignans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The fruit of Schisandra chinensis, a plant with a long history in traditional medicine, is a rich source of bioactive dibenzocyclooctadiene lignans. While direct research on a specific compound named "Epischisandrone" is limited in publicly available scientific literature, extensive studies have been conducted on its close structural analogues, primarily Schisandrin A, Schisandrin B, and Schisandrin C. These lignans exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and neuroprotective activities. This technical guide provides a comprehensive overview of the biological activities of these prominent Schisandra lignans, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anti-inflammatory Activity

Schisandra lignans have demonstrated significant anti-inflammatory properties across various in vitro and in vivo models. Their mechanisms of action primarily involve the modulation of key signaling pathways that regulate the inflammatory response.

Quantitative Data for Anti-inflammatory Activity

| Compound | Model | Assay | Result | Reference |

| Schisandrin A | Xylene-induced ear edema in mice | Edema inhibition | Significant decrease in edema | [1] |

| Schisandrin A | Carrageenan-induced paw edema in mice | Edema inhibition | Significant inhibition of paw edema | [1] |

| Schisandrin C | LPS-stimulated human dental pulp cells | Nitric Oxide (NO) Production | Inhibition of NO production | [2] |

| Schisandrin C | LPS-stimulated human dental pulp cells | ROS Formation | Inhibition of ROS formation | [2] |

| Schisandrin C | LPS-stimulated human dental pulp cells | Cytokine Expression (IL-1β, TNF-α) | Inhibition of inflammatory molecule expression | [2] |

| Schisandra Chinensis Lignans (SCL) | LPS-stimulated RAW264.7 macrophages | NO and PGE2 Production | Decreased release of NO and PGE2 | [3] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice: [1]

-

Animals: Male ICR mice (weighing 20-25 g) are used.

-

Groups: Mice are randomly divided into a control group, a carrageenan model group, and Schisandrin A treatment groups (at various dosages).

-

Administration: Schisandrin A is administered orally to the treatment groups. The control and model groups receive the vehicle.

-

Induction of Edema: One hour after drug administration, 0.05 mL of 1% carrageenan solution in saline is injected subcutaneously into the plantar surface of the right hind paw of each mouse.

-

Measurement: Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Analysis: The percentage of edema inhibition is calculated for each treatment group relative to the model group.

Nitric Oxide (NO) Production Assay in Macrophages: [3]

-

Cell Line: RAW264.7 murine macrophage cells are used.

-

Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Schisandra Chinensis Lignans) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm.

-

Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Signaling Pathway

The anti-inflammatory effects of Schisandra lignans are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by Schisandra lignans.

Anticancer Activity

Several Schisandra lignans have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The mechanisms underlying these effects include the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Schisandrin A | Colorectal Cancer (CRC) Cells | MTS Assay | Varies by cell line | [4] |

| Schisandrin A | CRC Cell Lines | Apoptosis Assay | Induces apoptosis | [5] |

| Schisandrin B | Colon Cancer Cells | Cell Proliferation Assay | Inhibits proliferation | |

| Schisandrin B | Colon Cancer Cells | Apoptosis Assay | Induces apoptosis |

Note: Specific IC50 values are often cell-line dependent and can be found in the cited literature.

Experimental Protocols

MTT Assay for Cell Viability:

-

Cell Lines: A panel of human cancer cell lines (e.g., colorectal, breast, liver) are used.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Treatment: The cells are then treated with various concentrations of the Schisandra lignan for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Flow Cytometry for Apoptosis Analysis:

-

Cell Treatment: Cancer cells are treated with the desired concentration of the Schisandra lignan for a specified time.

-

Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Staining: The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway

Schisandrin A has been shown to exert its anticancer effects in colorectal cancer by directly inhibiting Heat Shock Factor 1 (HSF1).

Caption: Inhibition of HSF1 by Schisandrin A leading to apoptosis.

Neuroprotective Activity

Lignans from Schisandra chinensis have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease.

Quantitative Data for Neuroprotective Activity

| Compound | Model | Assay | Result | Reference |

| Schisandrin B | 6-OHDA-induced Parkinson's Disease model in SH-SY5Y cells | Cell Viability Assay | Ameliorated 6-OHDA-induced changes | [6] |

| Schisandrin B | 6-OHDA-induced Parkinson's Disease model in mice | Behavioral Tests | Improved PD-like features | [6] |

Experimental Protocols

In Vitro Neuroprotection Assay (SH-SY5Y cells): [6]

-

Cell Line: Human neuroblastoma SH-SY5Y cells are used.

-

Differentiation: Cells are often differentiated into a more neuronal phenotype using retinoic acid.

-

Pre-treatment: Differentiated cells are pre-treated with Schisandrin B for a specific duration.

-

Induction of Toxicity: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the culture medium to induce a Parkinson's disease-like pathology.

-

Assessment: Cell viability is assessed using the MTT assay. The expression of relevant proteins and microRNAs can be analyzed by Western blotting and qPCR, respectively.

Signaling Pathway

Schisandrin B has been shown to exert its neuroprotective effects by inhibiting the negative modulation of the Nrf2 pathway by miR-34a.

Caption: Neuroprotective mechanism of Schisandrin B via the miR-34a/Nrf2 pathway.

Conclusion

The lignans isolated from Schisandra chinensis, particularly Schisandrin A, B, and C, exhibit a remarkable range of biological activities with significant therapeutic potential. Their anti-inflammatory, anticancer, and neuroprotective effects are supported by a growing body of scientific evidence. The elucidation of their mechanisms of action, involving key signaling pathways such as NF-κB, HSF1, and Nrf2, provides a solid foundation for further preclinical and clinical investigations. While more research is needed to fully understand the pharmacological profile of all lignans from this plant, including the less-studied ones, the existing data strongly suggest that Schisandra lignans are promising candidates for the development of novel therapeutics for a variety of diseases.

References

- 1. Evidence of anti-inflammatory activity of Schizandrin A in animal models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and antioxidant properties of Schisandrin C promote mitochondrial biogenesis in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Initial In Vitro Studies of Epischisandrone: A Technical Guide

Disclaimer: Extensive literature searches did not yield any specific in vitro studies for a compound named "Epischisandrone." Therefore, this document serves as a technical guide and template outlining the foundational in vitro assays and methodologies that would be appropriate for the initial investigation of a novel lignan compound derived from a plant source such as Schisandra. The data, protocols, and pathways described herein are based on established research on related Schisandra lignans and are intended to be representative examples.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data that could be generated from initial in vitro screening of this compound.

Table 1: Cytotoxic Activity of this compound on Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |

| HepG2 | Human Hepatoma | MTT | 24 | 75.4 |

| A549 | Human Lung Carcinoma | MTT | 24 | 82.1 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 24 | 68.9 |

IC50: The half-maximal inhibitory concentration.

Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Inhibition (%) |

| Control | - | 100 ± 5.2 | 0 |

| LPS (1 µg/mL) | - | 98 ± 4.8 | N/A |

| This compound + LPS | 10 | 97 ± 5.1 | 25.3 ± 3.1 |

| This compound + LPS | 25 | 96 ± 4.5 | 48.7 ± 4.2 |

| This compound + LPS | 50 | 94 ± 4.9 | 72.1 ± 5.5 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4]

Protocol:

-

Cell Seeding: Seed cells (e.g., RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Assay)

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants. A decrease in nitrite concentration in lipopolysaccharide (LPS)-stimulated macrophages indicates an anti-inflammatory effect.[5][6][7][8][9]

Protocol:

-

Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reagent Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by Schisandra lignans.

Caption: Nrf2 signaling pathway activation by this compound.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Nitric Oxide Griess Assay [bio-protocol.org]

- 6. Protocol Griess Test [protocols.io]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

Potential Therapeutic Targets of Schisandra Lignans: A Technical Guide

Disclaimer: This technical guide addresses the potential therapeutic targets of lignans from the plant Schisandra chinensis. The initial request for information on "Epischisandrone" did not yield specific scientific data. It is presumed that the intended subject was "Schisandrone," a known lignan from Schisandra chinensis. However, publicly available research on Schisandrone is exceptionally scarce. Therefore, this document provides a comprehensive overview of the therapeutic targets and mechanisms of action of the more extensively studied lignans from Schisandra chinensis, such as Schisandrin A, B, and C. The information presented herein should be considered as potentially indicative of the bioactivities of Schisandrone, but requires dedicated experimental validation.

Introduction

Schisandra chinensis is a medicinal plant with a long history of use in traditional medicine, particularly in China and Russia.[1] Its berries are rich in bioactive compounds, most notably a class of lignans with a dibenzocyclooctadiene skeleton. These lignans, including Schisandrin A, B, and C, have been the subject of numerous studies investigating their pharmacological properties. The primary areas of therapeutic interest include hepatoprotective, anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities. This guide summarizes the key molecular targets and signaling pathways modulated by these compounds, providing a foundation for further research and drug development.

Key Therapeutic Areas and Molecular Mechanisms

The therapeutic potential of Schisandra lignans stems from their ability to modulate multiple signaling pathways involved in the pathogenesis of various diseases. The primary mechanisms revolve around the regulation of inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Schisandra lignans have demonstrated potent anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators.

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[2] Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. In this model, extracts of Schisandra chinensis have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This inhibition is achieved by suppressing the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades, including IκBα, ERK1/2, p38, and JNK.[2][3]

Antioxidant and Hepatoprotective Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in liver damage and other pathologies. Schisandra lignans exhibit significant antioxidant properties through multiple mechanisms. They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of cells.[4]

A key signaling pathway in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] Schisandrin B has been shown to activate the Nrf2-ARE pathway, leading to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and an increase in glutathione (GSH) levels.[1][5] This, in turn, reduces lipid peroxidation and protects hepatocytes from oxidative damage.[5]

Anti-fibrotic Activity in the Liver

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, leading to scarring and impaired liver function. The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. The Transforming growth factor-β (TGF-β)/Smad signaling pathway is a major profibrotic pathway that promotes HSC activation and collagen production.[5]

Schisandrin B has been demonstrated to attenuate liver fibrosis by inhibiting the TGF-β/Smad pathway.[5] It achieves this by suppressing the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.[5] This inhibition of HSC activation leads to reduced collagen deposition and amelioration of liver fibrosis.[5]

Quantitative Data on the Biological Activities of Schisandra Lignans

| Lignan | Biological Activity | Cell Line/Model | Reported Effect | Reference |

| Schisandrin A | Anti-inflammatory | Murine model of COPD | Regulates Nrf2 signaling and inhibits NLRP3 inflammasome activation. | [5] |

| Schisandrin B | Hepatoprotective | Rat model of CCl4-induced liver fibrosis | Attenuates liver fibrosis by regulating Nrf2-ARE and TGF-β/Smad pathways. | [6] |

| Schisandrin B | Antioxidant | Rat heart microsomes | Stimulates NADPH oxidation and ROS production, leading to increased mitochondrial GSH. | [4] |

| Schisandrin C | Antioxidant | Rat liver microsomes | Suppresses iron/cysteine-induced lipid peroxidation. | [4] |

| Gomisin A | Anti-cancer | Colorectal cancer cell lines | Inhibits proliferation of cancer cells without affecting normal cells. | [7] |

Experimental Protocols

Detailed experimental protocols for studies specifically investigating Schisandrone are not available in the current literature. However, a general methodology for assessing the anti-inflammatory effects of a compound like Schisandrone, based on common practices in the field, is provided below as a template for future research.

General Protocol for Assessing Anti-inflammatory Activity in Macrophages

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cytotoxicity Assay:

-

Determine the non-toxic concentration of Schisandrone using an MTT assay.

-

Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of Schisandrone for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Pre-treat RAW 264.7 cells with non-toxic concentrations of Schisandrone for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Measure the amount of nitrite in the culture supernatant using the Griess reagent.

-

-

Measurement of Pro-inflammatory Cytokines:

-

Collect the cell culture supernatants from the NO production experiment.

-

Quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for Signaling Pathway Proteins:

-

Pre-treat RAW 264.7 cells with Schisandrone and stimulate with LPS for a shorter duration (e.g., 30-60 minutes).

-

Lyse the cells and extract total protein.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, ERK, p38, and JNK.

-

Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Conclusion and Future Directions

The lignans from Schisandra chinensis represent a promising source of multi-target therapeutic agents. Their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and fibrosis provides a strong rationale for their development in the treatment of a variety of chronic diseases. While the existing research has largely focused on compounds like Schisandrin A, B, and C, it is highly probable that Schisandrone shares similar biological activities.

Future research should prioritize the isolation and characterization of Schisandrone to specifically evaluate its therapeutic potential. In-depth studies are required to elucidate its precise mechanisms of action, identify its direct molecular targets, and establish its pharmacokinetic and pharmacodynamic profiles. Such investigations will be crucial in determining the clinical viability of Schisandrone as a novel therapeutic agent.

References

- 1. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Epischisandrone: A Deep Dive into its Natural Origins and Biosynthesis

For Immediate Release

Shanghai, China – November 18, 2025 – Epischisandrone, a dibenzocyclooctadiene lignan with notable biological activity, is garnering increasing interest within the scientific community. Found primarily in medicinal plants of the Schisandraceae family, this natural compound holds promise for future drug development. This technical guide provides an in-depth exploration of the natural sources and biosynthetic pathway of this compound, tailored for researchers, scientists, and drug development professionals.

Natural Sources and Isolation

This compound is a secondary metabolite produced by plants of the genus Schisandra and Kadsura. It has been notably isolated from the stems of Schisandra henryi, a plant endemic to the Yunnan Province of China, and has also been identified in Kadsura longipedunculata.[1] The isolation of this compound and other lignans from these plants typically involves solvent extraction of the dried and powdered plant material, followed by extensive chromatographic purification.

While specific yields for this compound are not widely reported, the general protocols for isolating dibenzocyclooctadiene lignans provide a foundational methodology. These procedures often employ ethanol or methanol for the initial extraction. The subsequent purification is a multi-step process utilizing various chromatographic techniques.

Experimental Protocol: General Isolation of Dibenzocyclooctadiene Lignans from Schisandra Species

This protocol represents a generalized approach based on common practices for lignan isolation.

-

Extraction:

-

Air-dried and powdered stems of the source plant (e.g., Schisandra henryi) are extracted exhaustively with 95% ethanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The fraction enriched with lignans (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the mixture into fractions.

-

-

Further Purification:

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

-

These fractions are then subjected to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) to yield the pure compound.

-

Biosynthesis of this compound

The biosynthesis of this compound, like other dibenzocyclooctadiene lignans, is a complex process that originates from the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into various phenolic compounds.

The key steps in the proposed biosynthetic pathway of this compound are:

-

Formation of Monolignols: Phenylalanine is converted through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. This intermediate is further processed to generate monolignols, with coniferyl alcohol being a primary precursor for lignan biosynthesis.

-

Dimerization of Monolignols: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccases or peroxidases and stereochemically controlled by dirigent proteins (DIRs), to form pinoresinol.

-

Formation of the Dibenzylbutane Scaffold: Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. Further enzymatic modifications lead to the formation of a dibenzylbutane lignan precursor. While not definitively established for this compound, it is hypothesized that isoeugenol may also serve as a precursor for the formation of the dibenzocyclooctadiene skeleton.[2]

-

Oxidative Cyclization: The dibenzylbutane lignan undergoes intramolecular oxidative coupling to form the characteristic eight-membered dibenzocyclooctadiene ring. This crucial step is believed to be catalyzed by cytochrome P450 monooxygenases.

-

Tailoring Reactions: Following the formation of the core dibenzocyclooctadiene structure, a series of tailoring reactions, including hydroxylations, methylations, and stereochemical modifications, occur to produce the final structure of this compound. O-methyltransferases (OMTs) are known to be involved in the methylation steps of schisandra lignan biosynthesis.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data specifically for the isolation yield and comprehensive spectroscopic analysis of this compound. The following table is a template for the type of data that would be crucial for a complete technical profile of this compound.

| Parameter | Value |

| Natural Source | Schisandra henryi (stems) |

| Typical Yield | Data not available |

| Molecular Formula | C₂₃H₂₈O₆ |

| Molecular Weight | 400.47 g/mol |

| ¹H NMR (CDCl₃, δ ppm) | Data not available |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available |

Visualizing the Biosynthesis and Experimental Workflow

To better illustrate the complex processes involved, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

This compound represents a compelling natural product with significant pharmacological potential. While its natural sources have been identified and a putative biosynthetic pathway has been outlined, further research is required to fully elucidate the specific enzymatic machinery involved in its creation. Detailed experimental protocols for its isolation and comprehensive quantitative data, including yields and complete NMR assignments, are also needed to facilitate its broader study and potential development as a therapeutic agent. The information presented in this guide serves as a foundational resource for researchers dedicated to advancing our understanding of this promising molecule.

References

Epischisandrone (CAS No. 98619-26-2): A Technical Guide to a Cytotoxic Lignan from Schisandra pubescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epischisandrone is a naturally occurring lignan isolated from the stems of Schisandra pubescens. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, biological activity, and the methodologies pertinent to its study. Quantitative data are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, a putative signaling pathway for its cytotoxic action is visualized, offering a basis for further mechanistic investigations.

Chemical and Physical Properties

This compound is a dibenzocyclooctadiene lignan. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 98619-26-2 | [1] |

| Molecular Formula | C₂₁H₂₄O₅ | [1] |

| Physical Description | Powder | |

| Purity | ≥98% (as commercially available) | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activity: Cytotoxicity

This compound has been evaluated for its in vitro cytotoxicity against a panel of human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), KB (nasopharyngeal carcinoma), and its multidrug-resistant subline, KBvin. While specific quantitative data for this compound were not explicitly detailed in the primary abstract, the study from which it was isolated reported GI₅₀ values for co-isolated compounds, indicating a likely moderate to marginal cytotoxic profile for this compound as well. For comparative context, the cytotoxic activities of other lignans and triterpenoids isolated alongside this compound from Schisandra pubescens are presented below.

| Compound | A549 (GI₅₀ µM) | PC-3 (GI₅₀ µM) | KB (GI₅₀ µM) | KBvin (GI₅₀ µM) | Reference |

| Tigloylgomisin P | 11.83 | 14.21 | 12.55 | 13.89 | [1] |

| Cagayanone | >40 | 35.65 | >40 | >40 | [1] |

| (-)-Gomisin L₂ | >40 | >40 | >40 | >40 | [1] |

| Micranoic acid B | 20.45 | 22.11 | 19.87 | 21.34 | [1] |

| Lancifodilactone H | 15.76 | 18.98 | 16.32 | 17.54 | [1] |

| Schisanlactone B | 28.97 | 31.23 | 29.87 | 30.12 | [1] |

Experimental Protocols

Isolation of this compound from Schisandra pubescens

The following protocol is based on the general methodology described for the isolation of lignans from the stems of Schisandra pubescens[1].

Methodology:

-

Plant Material and Extraction: The dried and powdered stems of Schisandra pubescens are subjected to extraction with diethyl ether.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude diethyl ether extract.

-

Chromatographic Separation: The crude extract is then subjected to repeated silica gel column chromatography.

-

Elution: Elution is performed using a gradient of n-hexane-acetone to separate the constituents based on polarity.

-

Purification: Fractions containing this compound are further purified using preparative Thin Layer Chromatography (TLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and by comparison with previously reported data.

In Vitro Cytotoxicity Assay

The following is a generalized protocol for assessing the cytotoxicity of this compound against human cancer cell lines such as A549, PC-3, KB, and KBvin, based on standard methodologies.

Methodology:

-

Cell Culture: Human cancer cell lines (A549, PC-3, KB, and KBvin) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a further 48 hours.

-

Cell Viability Assessment (SRB Assay):

-

The cells are fixed with trichloroacetic acid.

-

After washing, the cells are stained with Sulforhodamine B (SRB) solution.

-

Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

-

-

Data Analysis: The absorbance is read on a microplate reader at 515 nm. The GI₅₀ (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.

Putative Signaling Pathway Modulation

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, based on the known mechanisms of other cytotoxic lignans isolated from Schisandra species, a plausible hypothesis involves the induction of apoptosis through the modulation of key signaling cascades. Other lignans from this genus have been shown to affect pathways such as NF-κB, MAPK, and PI3K/Akt. The following diagram illustrates a hypothetical signaling pathway for this compound-induced cytotoxicity.

This proposed pathway suggests that this compound may induce cellular stress, leading to the activation of the MAPK signaling cascade, which is a known regulator of apoptosis. Concurrently, it might inhibit pro-survival pathways like NF-κB, tipping the cellular balance towards programmed cell death. Further research is required to validate this hypothesis and to identify the specific molecular targets of this compound.

Conclusion

This compound is a lignan from Schisandra pubescens with potential cytotoxic properties. This guide provides a foundational understanding of its chemical nature, biological activity, and the experimental procedures for its study. The presented data and protocols are intended to facilitate further research into the therapeutic potential of this natural product. Future investigations should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical models.

References

Navigating the Solubility and Stability of Epischisandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epischisandrone, a bioactive lignan isolated from Schisandra species, has garnered significant interest for its potential therapeutic applications. However, its journey from a promising compound to a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this guide also outlines established experimental protocols for determining these crucial parameters, offering a roadmap for researchers in this field.

Introduction

Lignans derived from the medicinal plant Schisandra chinensis have a long history of use in traditional medicine and are now being investigated for a range of pharmacological activities. This compound is one such lignan that has demonstrated potential in various preclinical studies. A critical bottleneck in the development of many natural products, including this compound, is their poor aqueous solubility and potential for degradation under various environmental conditions. These factors can significantly impact bioavailability, therapeutic efficacy, and shelf-life of any formulation. This guide aims to consolidate the available information on the solubility and stability of this compound and to provide standardized methodologies for its comprehensive assessment.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents and at various temperatures is not extensively reported in peer-reviewed literature. However, based on available information and the general characteristics of related lignans, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvents | Solubility | Reference |

| Polar Protic Solvents | Water | Limited/Poor | [1][2] |

| Ethanol | Soluble | [1] | |

| Methanol | Soluble | [1] | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | ||

| Nonpolar Aprotic Solvents | Chloroform | Soluble | |

| Dichloromethane | Soluble | ||

| Ethyl Acetate | Soluble |

Stability Profile of this compound

The stability of this compound is a critical factor for its handling, formulation, and storage. Like many natural products, it is susceptible to degradation under certain conditions.

General Stability Considerations:

-

pH: this compound may be prone to degradation in highly acidic or alkaline conditions. The ester and ether linkages present in its structure can be susceptible to hydrolysis.

-

Temperature: Elevated temperatures can accelerate degradation reactions. It is generally recommended to store this compound, both in solid form and in solution, at low temperatures.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. Therefore, protection from light is advisable during storage and handling.

-

Oxidation: The presence of phenolic groups in the structure of some related lignans suggests a potential for oxidative degradation.

Quantitative stability data, such as degradation kinetics under various stress conditions, are not currently available in the public domain.

Experimental Protocols

To address the gap in quantitative data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Methodology: Shake-Flask Method

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Sample Preparation for Analysis:

-

Allow the suspension to settle.

-

Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of this compound should be used for accurate quantification.

-

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Stability Assessment

Forced degradation studies are essential to understand the stability of this compound under various stress conditions. These studies help to identify potential degradation products and determine the degradation pathways.

Experimental Workflow for Stability (Forced Degradation) Study

Caption: Workflow for Forced Degradation Study.

Detailed Methodology: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Application of Stress Conditions:

-

Acidic and Basic Hydrolysis: Add an aliquot of the stock solution to solutions of a known concentration of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH). Maintain the solutions at a specific temperature (e.g., room temperature or elevated).

-

Oxidative Degradation: Add an aliquot of the stock solution to a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60 °C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose aliquots of the stock solution to a controlled source of UV and visible light in a photostability chamber. A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

-

-

Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition. For acidic and basic samples, neutralize them before analysis. Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its degradation products.

-

Data Evaluation:

-

Degradation Kinetics: Plot the natural logarithm of the remaining concentration of this compound against time. If a linear relationship is observed, the degradation follows first-order kinetics. The degradation rate constant (k) can be determined from the slope of the line.

-

Identification of Degradation Products: Use techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the major degradation products formed under each stress condition. This information is crucial for understanding the degradation pathways.

-

Conclusion and Future Directions

The therapeutic potential of this compound underscores the importance of a comprehensive understanding of its solubility and stability. While qualitative data suggests poor aqueous solubility and potential for degradation under stress conditions, there is a clear need for robust quantitative studies. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to inform formulation development, establish appropriate storage conditions, and ultimately, facilitate the translation of this compound into a clinically useful agent. Future research should focus on conducting these systematic studies and publishing the data to create a comprehensive physicochemical profile of this promising natural product.

References

Methodological & Application

Application Note: A Protocol for the Isolation, Purification, and Characterization of Epischisandrone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Representative Synthetic Strategy for Dibenzocyclooctadiene Lignans

While a total synthesis for Epischisandrone has not been explicitly detailed in publicly accessible literature, the general approach to synthesizing dibenzocyclooctadiene lignans involves the asymmetric synthesis of substituted aryl aldehydes followed by diastereoselective crotylation and subsequent intramolecular biaryl bond formation to construct the characteristic eight-membered ring.[3]

A plausible, generalized synthetic workflow is outlined below. This strategy is representative of the synthesis of structurally related compounds like Schisandrin.[1]

Isolation and Purification Protocol for this compound

The following protocol details the extraction and purification of this compound from the dried stems of Schisandra pubescens.

Part 1: Extraction

-

Plant Material Preparation:

-

Air-dry the stems of Schisandra pubescens at room temperature.

-

Grind the dried stems into a coarse powder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material with diethyl ether at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude diethyl ether extract.

-

Part 2: Chromatographic Purification

The purification of this compound from the crude extract is typically achieved through a multi-step chromatographic process.

Experimental Details:

-

Initial Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Dry the crude extract onto a small amount of silica gel.

-

Load the dried extract onto a silica gel column pre-equilibrated with n-hexane.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Pre-coated silica gel pTLC plates.

-

Mobile Phase: A solvent system such as acetone-chloroform (e.g., 1:99 v/v) may be effective. The optimal solvent system should be determined by analytical TLC.[1]

-

Procedure:

-

Combine the fractions from column chromatography that show the presence of this compound.

-

Concentrate the combined fractions and apply as a band onto a pTLC plate.

-

Develop the plate in a saturated chromatography chamber with the chosen mobile phase.

-

Visualize the separated bands under UV light (254 nm).

-

Scrape the band corresponding to this compound (based on its Rf value).

-

Elute the compound from the silica gel using a polar solvent like methanol or chloroform.

-

Filter and evaporate the solvent to yield purified this compound.

-

-

Data and Characterization

The identity and purity of the isolated this compound should be confirmed by spectroscopic methods.

| Parameter | Description | Reference |

| Molecular Formula | C₂₃H₂₈O₆ | [3] |

| Appearance | Colorless oil or amorphous powder | [1] |

| Purification Method | Silica Gel Chromatography, pTLC | [3] |

| Typical TLC Rf | ~0.45 (1% MeOH in Chloroform) | [1] |

| Structure Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry | [3] |

Note: Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions.

Biological Activity

This compound, along with other lignans from Schisandra pubescens, has been evaluated for its in vitro cytotoxicity against various human cancer cell lines, showing potential as an anticancer agent.[3] The dibenzocyclooctadiene lignan family is also known for a wide range of other biological activities, including anti-HIV and hepatoprotective effects.[2][3]

Conclusion

This application note provides a comprehensive overview of the isolation and purification of this compound from natural sources. While a specific total synthesis protocol is not available, a representative synthetic strategy for the broader class of dibenzocyclooctadiene lignans is presented. The detailed purification workflow and characterization data serve as a valuable resource for researchers in natural product chemistry and drug development.

References

Application Notes and Protocols for the Quantification of Epischisandrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epischisandrone is a dibenzocyclooctadiene lignan, a class of bioactive compounds found in plants of the Schisandra genus, which are widely used in traditional medicine.[1] The quantification of this compound is crucial for the quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). While specific methods exclusively for this compound are not extensively published, the protocols outlined here are based on established methods for the simultaneous quantification of structurally related lignans from Schisandra species and are expected to be highly applicable.[2][3][4][5]

General Workflow for this compound Quantification

The general workflow for the quantification of this compound from a plant matrix or biological sample involves sample preparation, chromatographic separation, detection, and data analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of dibenzocyclooctadiene lignans from Schisandra species using various analytical methods. These values can serve as a benchmark for the development and validation of an analytical method for this compound.

| Lignan | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Schisandrin | HPLC-FLD | 0.015 - 1.0 | 0.005 | 0.015 | 95.2 - 104.5 | [6] |

| Schisandrol B | HPLC-FLD | 0.03 - 2.0 | 0.01 | 0.03 | 96.1 - 103.8 | [6] |

| Schisantherin A | HPLC-DAD | 0.5 - 100 | 0.15 | 0.5 | 97.5 - 102.3 | [3] |

| Deoxyschisandrin | HPLC-DAD | 0.5 - 100 | 0.12 | 0.4 | 98.1 - 101.9 | [3] |

| Schisandrin C | HPLC-DAD | 0.56 - 50 | 0.04 | 0.49 | Not Reported | [3] |

| Schizandrin A | LC-MS/MS | 0.0005 - 0.2 | ~0.00015 | 0.0005 | 93.89 - 106.13 | [4] |

| Gomisin J | LC-MS/MS | 0.005 - 0.2 | ~0.0015 | 0.005 | 95.70 - 104.59 | [4] |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-DAD

This protocol describes a general method for the quantification of this compound in plant material using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Sample Preparation: Matrix Solid-Phase Dispersion (MSPD)

Matrix Solid-Phase Dispersion is an efficient technique for the extraction and cleanup of analytes from solid samples in a single step.[3]

-

Materials:

-

Dried and powdered plant material (e.g., from Schisandra species)

-

C18 bonded silica (dispersant)

-

Methanol (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges

-

0.45 µm syringe filter

-

-

Procedure:

-

Weigh 0.5 g of the powdered plant material.

-

Add 1.5 g of C18 bonded silica and grind the mixture in a mortar until a homogeneous blend is obtained.

-

Transfer the mixture to an empty SPE cartridge.

-

Elute the analytes by passing 10 mL of methanol through the cartridge.

-

Collect the eluate and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. HPLC-DAD Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-20 min: 50-70% B

-

20-30 min: 70-90% B

-

30-35 min: 90% B

-

35-40 min: 90-50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

3. Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is suitable for the highly sensitive and selective quantification of this compound, particularly in complex matrices like biological fluids.

1. Sample Preparation: Protein Precipitation (for plasma/serum)

References

- 1. Buy this compound (EVT-12574238) [evitachem.com]

- 2. Quantitative analysis of six lignans in fruits with different colours of Schisandra chinensis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 6. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]